Mebolazine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3/b43-35+,44-36+/t25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPWFGNRCCUJGU-RSSVFQIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3625-07-8 | |
| Record name | Mebolazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEBOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69C642I19V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mebolazine as a Prodrug of Methasterone: A Technical Guide
Abstract
Mebolazine (also known as dimethazine) is a synthetic anabolic-androgenic steroid (AAS) with a unique dimeric structure.[1] It is composed of two molecules of methasterone linked by a central azine bridge.[2][3] This configuration renders this compound a prodrug, which is metabolically converted in the body into its active constituent, methasterone.[1][2] This guide provides a detailed technical overview of the chemistry of this compound, its conversion pathway to methasterone, the subsequent mechanism of action, and the experimental methodologies used to elucidate its metabolic fate. Quantitative data is presented to contextualize the activity of the resulting active compound.
This compound: Chemistry and Prodrug Structure
This compound is distinguished from other AAS by its unusual chemical architecture. It is a dimer of 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one (methasterone), where the two steroid units are joined at the C-3 position through a nitrogen-nitrogen double bond, forming an azine linkage (-N=N-). This bond is the key to its function as a prodrug. The synthesis of this compound involves the condensation reaction of two equivalents of methasterone with one equivalent of hydrazine.
The central azine linkage is designed to be stable under normal storage conditions but labile enough to be cleaved in vivo. This cleavage is the activation step, releasing the pharmacologically active methasterone molecules.
In Vivo Conversion: From Prodrug to Active Steroid
The primary metabolic event for this compound is the hydrolysis and cleavage of the azine bond. This biotransformation yields two molecules of the potent oral anabolic steroid, methasterone. This conversion is considered the rate-limiting step for the drug's activity. Once released, the metabolic pathway of the resulting methasterone molecules is identical to that of administering methasterone directly.
Caption: Prodrug activation pathway of this compound.
Pharmacological Data of Methasterone
Quantitative pharmacokinetic data for this compound itself is not well-documented in peer-reviewed literature. However, data for its active metabolite, methasterone, provides insight into its pharmacological profile after conversion. Methasterone was noted for having a high anabolic-to-androgenic ratio.
| Parameter | Value | Reference Compound |
| Anabolic Activity | 400% of Methyltestosterone | Methyltestosterone |
| Androgenic Activity | 20% of Methyltestosterone | Methyltestosterone |
| Q-Ratio (Anabolic:Androgenic) | 20 | - |
| Oral Bioavailability | Similar to Methyltestosterone | Methyltestosterone |
Table 1: Anabolic and Androgenic Activity of Methasterone. Data sourced from Vida's Androgens and Anabolic Agents, as cited in historical literature.
Mechanism of Action: Androgen Receptor Signaling
As a derivative of dihydrotestosterone (DHT), methasterone exerts its effects by binding to and activating the androgen receptor (AR). The mechanism follows the classical pathway for steroid hormones.
-
Cellular Entry: Being lipophilic, methasterone diffuses across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, it binds to the ligand-binding domain of the androgen receptor, causing a conformational change and dissociation of heat shock proteins.
-
Nuclear Translocation: The activated methasterone-AR complex translocates into the nucleus.
-
Dimerization & DNA Binding: The complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of genes responsible for anabolic effects, such as increased protein synthesis in muscle tissue.
References
Synthesis and Chemical Characterization of Mebolazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebolazine (also known as dimethazine) is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally unique as a dimer of methasterone linked by an azine bridge.[1] It is recognized as a prodrug that is metabolized in vivo to its active form, methasterone, a potent agonist of the androgen receptor.[1] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, including detailed experimental protocols for its precursor, methasterone, and general methodologies for its characterization. Additionally, the androgen receptor signaling pathway, through which its active metabolite exerts its anabolic effects, is detailed and visualized.
Introduction
This compound, chemically designated as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one azine, is a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Its dimeric structure is a notable feature, distinguishing it from many other synthetic androgens.[1] Historically, it was developed for potential therapeutic applications but has more recently been identified as a designer steroid in dietary supplements.[1] Understanding its synthesis and chemical properties is crucial for its identification, regulation, and for research into its pharmacological effects.
Chemical Synthesis
Synthesis of Methasterone
The primary route for synthesizing methasterone involves the catalytic hydrogenation of oxymetholone.
Experimental Protocol:
-
Dissolution: Prepare a solution of 2.05 grams of Oxymetholone in 160 mL of ethanol at room temperature.
-
Catalyst Addition: To this solution, add 2.50 grams of 5% palladium on charcoal (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation in a Parr reactor under a pressure of 3 bar for 36 hours at room temperature. Reaction completion can be monitored by thin-layer chromatography (TLC).
-
Filtration: Following the reaction, filter the mixture through a pad of silica gel to remove the palladium catalyst.
-
Solvent Evaporation: Evaporate the ethanol to yield the crude methasterone product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (1:1) solvent system. The final product is a colorless solid.
Conceptual Synthesis of this compound
Conceptually, this compound would be synthesized by reacting the purified methasterone with hydrazine hydrate. A generalized procedure would involve:
-
Reaction Setup: Dissolve methasterone in a suitable solvent, such as ethanol.
-
Hydrazine Addition: Add a stoichiometric amount (0.5 equivalents) of hydrazine hydrate to the solution.
-
Reaction Conditions: The reaction would likely be stirred at room temperature or with gentle heating for a period of time, monitored by TLC for the disappearance of the starting material and the formation of the product.
-
Workup and Purification: The reaction mixture would then be subjected to an aqueous workup, extraction with an organic solvent, and purification, likely via recrystallization or column chromatography, to yield pure this compound.
Chemical Characterization
The definitive identification of this compound requires a combination of spectroscopic and analytical techniques. While specific, publicly available spectra for this compound are scarce, this section outlines the expected data and general experimental protocols for its characterization.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₄₂H₆₈N₂O₂ | |
| Molar Mass | 633.018 g/mol | |
| CAS Number | 3625-07-8 | |
| Appearance | Crystalline solid | |
| Solubility | Chloroform: 1 mg/ml; Ethanol: 1 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml |
Spectroscopic Data (Expected)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the steroid backbone protons, including characteristic shifts for the methyl groups at C-2 and C-17. |
| ¹³C NMR | Resonances for all 42 carbon atoms, with distinct signals for the quaternary carbons of the steroid skeleton and the azine bridge carbon. |
| IR Spectroscopy | Absorption bands corresponding to O-H stretching (from the hydroxyl group), C-H stretching (aliphatic), and C=N stretching of the azine group. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z 633.0, with fragmentation patterns characteristic of the steroid nucleus. |
Experimental Protocols for Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra, and consider two-dimensional techniques like COSY, HSQC, and HMBC for complete structural assignment.
3.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a solvent cast.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.
3.3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition: For GC-MS, an electron ionization (EI) source is common. For LC-MS, electrospray ionization (ESI) would be appropriate. Acquire a full scan mass spectrum to identify the molecular ion and characteristic fragment ions.
Mechanism of Action: Androgen Receptor Signaling
This compound itself is a prodrug and is metabolized into two molecules of methasterone. Methasterone is a potent agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor that mediates the effects of androgens.
The signaling pathway of methasterone via the androgen receptor involves the following key steps:
-
Ligand Binding: Methasterone, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.
-
Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).
-
Nuclear Translocation: The activated AR-methasterone complex translocates into the nucleus.
-
Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The binding of the AR dimer to AREs recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes involved in protein synthesis and other anabolic processes.
Visualizations
Caption: Conceptual workflow for the synthesis of this compound.
Caption: Workflow for the chemical characterization of this compound.
Caption: Signaling pathway of methasterone via the androgen receptor.
Conclusion
This compound is a synthetically derived anabolic-androgenic steroid with a unique dimeric structure that acts as a prodrug to the potent androgen receptor agonist, methasterone. While detailed, publicly available protocols for its synthesis and comprehensive spectroscopic data are limited, this guide provides a foundational understanding of its chemical nature based on available information and established chemical principles. The provided protocol for the synthesis of its precursor, methasterone, and the outlined characterization methodologies offer a framework for researchers in the field. The elucidated androgen receptor signaling pathway for its active metabolite clarifies the mechanism by which this compound produces its biological effects. This technical guide serves as a valuable resource for professionals in drug development, forensic analysis, and endocrinology research.
References
Mebolazine: A Technical Guide to its Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebolazine (also known as dimethazine) is a synthetic, orally active anabolic-androgenic steroid (AAS) characterized by its unique dimeric structure.[1] It is a derivative of dihydrotestosterone (DHT) and is recognized as a prodrug of methasterone.[1] This guide provides a comprehensive overview of the molecular structure, stereochemistry, and available physicochemical properties of this compound. It also outlines experimental protocols relevant to its synthesis and biological activity, and visualizes its proposed mechanism of action and signaling pathway. While detailed experimental data for this compound is limited in publicly available literature, this document consolidates the current understanding to serve as a valuable resource for researchers in the field.
Molecular Structure and Stereochemistry
This compound possesses a distinctive molecular architecture, being a dimer of two methasterone molecules. These units are linked at the 3-position of the A-ring via an azine bridge (-N=N-).[1] This dimeric structure is a notable feature that distinguishes it from many other anabolic steroids.
The chemical formula for this compound is C₄₂H₆₈N₂O₂.[1] Its IUPAC name is (2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol.[2] The molecule has 16 defined stereocenters, leading to a complex three-dimensional structure.
Key Structural Features:
-
Core Scaffold: Dimeric steroidal structure based on dihydrotestosterone.
-
Linkage: Two methasterone units are connected by an azine bond at the C3 position.
-
Stereochemistry: The molecule possesses 16 defined stereocenters, contributing to its specific biological activity. The stereochemistry is explicitly defined in its IUPAC name and can be represented by its InChI and SMILES notations.
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound are not widely available. The table below summarizes the computed and available experimental data.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₈N₂O₂ | PubChem |
| Molecular Weight | 633.0 g/mol | PubChem |
| CAS Number | 3625-07-8 | PubChem |
| Appearance | Off-White Solid | ChemicalBook |
| Solubility | Chloroform: 1 mg/ml; Ethanol: 1 mg/ml; Ethanol:PBS (pH 7.2)(1:2): 0.3 mg/ml | ChemicalBook |
| Predicted Boiling Point | 684.3±55.0 °C | ChemicalBook |
| Predicted Density | 1.24 g/cm³ | ChemicalBook |
| Predicted pKa | 14.85±0.70 | ChemicalBook |
Mechanism of Action and Metabolism
This compound functions as a prodrug, with its biological activity primarily attributed to its metabolic conversion to methasterone. This conversion is proposed to occur via the hydrolysis of the azine bridge.
Caption: Proposed metabolic activation of this compound to methasterone.
Once released, methasterone acts as a potent agonist of the androgen receptor (AR). The binding of methasterone to the AR initiates a cascade of downstream signaling events.
Caption: Generalized androgen receptor signaling pathway activated by methasterone.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are scarce in the peer-reviewed literature. Below are generalized protocols based on standard laboratory practices for similar compounds.
Synthesis of this compound (General Outline)
The synthesis of this compound involves the condensation reaction of two equivalents of methasterone with one equivalent of hydrazine.
Materials:
-
Methasterone
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve methasterone in a suitable solvent such as ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution, typically in a 2:1 molar ratio of methasterone to hydrazine.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation.
-
The precipitate is collected by filtration, washed with cold solvent, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Note: This is a generalized procedure. Specific reaction conditions such as temperature, time, and purification methods would require optimization.
Androgen Receptor Competitive Binding Assay (Representative Protocol)
This protocol is a representative example of how the binding affinity of a compound like this compound (or its active metabolite, methasterone) to the androgen receptor could be determined.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptors)
-
[³H]-Mibolerone (radioligand)
-
Test compound (this compound or Methasterone) dissolved in a suitable solvent (e.g., DMSO)
-
Wash buffer (e.g., Tris-HCl buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Preparation of Cytosol: Prepare cytosol from the ventral prostates of castrated male rats by homogenization in a suitable buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the androgen receptors.
-
Assay Setup: In a multi-well plate, add a fixed concentration of rat prostate cytosol.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound or methasterone) to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known AR ligand to determine non-specific binding.
-
Radioligand Addition: Add a fixed concentration of [³H]-mibolerone to all wells.
-
Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a representative androgen receptor competitive binding assay.
Conclusion
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mebolazine in Human Plasma
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Mebolazine in human plasma. This compound, a synthetic anabolic steroid, is a dimer of methasterone.[1][2] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.
Introduction
This compound is a synthetic androgen and anabolic steroid (AAS) characterized by its unique dimeric structure, being formed from two molecules of methasterone linked by an azine bridge.[1][3] It is reported to act as a prodrug to methasterone.[1] Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for monitoring its potential misuse. This application note presents a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Testosterone-d3 (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
All other chemicals were of analytical grade.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Standard Solutions
-
Stock Solutions: this compound and Testosterone-d3 stock solutions were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of this compound working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A working solution of the internal standard (Testosterone-d3) was prepared at 100 ng/mL in the same diluent.
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Testosterone-d3 internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 80 | 20 |
| 8.0 | 80 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| This compound (Quantifier) | 633.5 | 317.3 | 150 | 35 | 120 |
| This compound (Qualifier) | 633.5 | 299.3 | 150 | 45 | 120 |
| Testosterone-d3 (IS) | 292.2 | 97.0 | 100 | 25 | 100 |
Note: The MRM transitions for this compound are proposed based on its dimeric structure of methasterone (molecular weight of this compound is approximately 633.0 g/mol ). The precursor ion [M+H]+ is m/z 633.5. The primary fragmentation is expected to be the cleavage of the azine bond, yielding a methasterone-related fragment. Further fragmentation of this monomer would lead to product ions such as m/z 317.3 and 299.3, which are plausible fragments from the steroidal backbone.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.
Table 5: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | y = 0.0234x + 0.0012 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Medium, and High).
Table 6: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | 5.8 | -2.3 | 7.2 | -1.5 |
| Medium | 10 | 4.2 | 1.5 | 5.1 | 2.0 |
| High | 80 | 3.5 | 0.8 | 4.5 | 1.2 |
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard was consistent and reproducible. The matrix effect was found to be negligible.
Table 7: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 88.5 ± 4.2 | 97.2 ± 3.5 |
| Testosterone-d3 (IS) | 91.2 ± 3.8 | 98.1 ± 2.9 |
Visualizations
Caption: Chemical structure of this compound.
Caption: Proposed fragmentation pathway of this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it highly suitable for a variety of research and clinical applications. The use of a stable isotope-labeled internal standard ensures reliable and accurate results.
References
Standard Operating Procedure for Mebolazine Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebolazine, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally a dimer of methasterone.[1][2] It is recognized as a prodrug that metabolizes into methasterone, which then acts as an agonist of the androgen receptor (AR).[1][3] This document provides a standard operating procedure (SOP) for the safe handling and use of this compound in a research setting. It includes chemical and physical properties, safety precautions, and detailed protocols for relevant in vitro and in vivo studies.
Chemical and Physical Properties
This compound has a unique dimeric structure formed by two methasterone molecules linked by an azine bridge.[1]
| Property | Value | Reference |
| Chemical Name | (2α,5α,17β)-17-hydroxy-2,17-dimethylandrostan-3-one azine | |
| Synonyms | Dimethazine, Dymethazine, Roxilon | |
| Molecular Formula | C42H68N2O2 | |
| Molecular Weight | 633.0 g/mol | |
| CAS Number | 3625-07-8 | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in Chloroform (1 mg/ml) and Ethanol (1 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:2) (0.3 mg/ml). | |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature in the continental US. |
Safety and Handling
This compound is a potent AAS and should be handled with appropriate caution.
3.1 Hazard Identification
-
Potential Health Effects: May cause adverse effects associated with AAS, including but not limited to endocrine disruption and potential liver toxicity.
-
Regulatory Status: Regulated as a Schedule IV compound in the United Kingdom. Researchers should consult their local regulations regarding the handling of AAS.
3.2 Personal Protective Equipment (PPE)
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
3.3 Engineering Controls
-
Fume Hood: All handling of this compound powder, including weighing and preparation of stock solutions, should be performed in a certified chemical fume hood to avoid inhalation.
-
Ventilation: The laboratory should be well-ventilated.
3.4 Spill and Waste Disposal
-
Spills: In case of a spill, contain the material and clean the area with an appropriate solvent (e.g., ethanol). Absorb the solvent with an inert material and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of all this compound waste (including contaminated PPE) as hazardous chemical waste in accordance with local, state, and federal regulations.
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug, converting to methasterone in the body. Methasterone is an agonist of the androgen receptor (AR). Upon binding to androgens like methasterone, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcriptional regulation of target genes. This signaling cascade can activate various downstream pathways, including those involved in protein synthesis and cell growth.
Experimental Protocols
5.1 Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
-
Materials:
-
This compound powder
-
Anhydrous ethanol or chloroform
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
In a chemical fume hood, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the appropriate volume of solvent (e.g., ethanol to a final concentration of 1 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C.
-
5.2 In Vitro Androgen Receptor Binding Assay
This protocol is a general guideline for a competitive ligand-binding assay.
-
Objective: To determine the binding affinity of this compound (via its active metabolite, methasterone) to the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, DHT)
-
This compound and/or Methasterone
-
Unlabeled DHT (for positive control)
-
Assay buffer
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound/methasterone and unlabeled DHT in the assay buffer.
-
In a 96-well plate, add the recombinant AR.
-
Add the radiolabeled androgen at a fixed concentration to all wells.
-
Add the serially diluted this compound/methasterone or unlabeled DHT to the respective wells.
-
Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separate the bound from the free radioligand using a suitable method (e.g., filtration, scintillation proximity assay).
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 value for this compound/methasterone by plotting the percentage of specific binding against the log concentration of the competitor.
-
5.3 In Vivo Studies in Animal Models
This protocol provides a general framework for assessing the anabolic and androgenic effects of this compound in a rodent model.
-
Objective: To evaluate the in vivo efficacy and potential side effects of this compound.
-
Materials:
-
Male laboratory rats or mice
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Animal balance
-
Surgical instruments for tissue collection
-
-
Procedure:
-
Acclimate the animals to the housing conditions for at least one week.
-
Divide the animals into control and treatment groups.
-
Prepare the this compound suspension in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitor the body weight of the animals regularly.
-
At the end of the study, euthanize the animals and collect target tissues, including skeletal muscle (e.g., levator ani), prostate, and liver.
-
Weigh the collected organs to assess anabolic and androgenic activity.
-
The liver can be processed for histopathological analysis to assess for potential toxicity.
-
Data Presentation
6.1 Anabolic and Androgenic Activity
While specific quantitative data for this compound is sparse in publicly available literature, the following table provides a template for presenting such data when generated. The anabolic:androgenic ratio is a key parameter for evaluating AAS.
| Compound | Anabolic Activity (Relative to Testosterone) | Androgenic Activity (Relative to Testosterone) | Anabolic:Androgenic Ratio | Reference |
| Testosterone | 100 | 100 | 1:1 | |
| This compound | Data to be determined | Data to be determined | Data to be determined | |
| Methasterone | Data to be determined | Data to be determined | Data to be determined |
6.2 Pharmacokinetic Parameters
This compound is known to be metabolized into methasterone. The following table outlines key pharmacokinetic parameters to be determined.
| Parameter | This compound | Methasterone | Reference |
| Bioavailability (%) | Data to be determined | Data to be determined | |
| Tmax (h) | Data to be determined | Data to be determined | |
| Cmax (ng/mL) | Data to be determined | Data to be determined | |
| Half-life (t1/2) (h) | Data to be determined | Data to be determined | |
| Metabolites Identified | Methasterone, M1-M6 (methasterone metabolites) | Data to be determined |
Analysis of this compound and its Metabolites
7.1 Sample Preparation
Biological samples (e.g., urine, plasma) require extraction before analysis.
-
Urine:
-
Enzymatic hydrolysis (e.g., with β-glucuronidase) to deconjugate metabolites.
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
-
-
Plasma/Serum:
-
Protein precipitation (e.g., with acetonitrile).
-
LLE or SPE for further cleanup.
-
7.2 Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the detection of steroids and their metabolites. Derivatization is often required to improve volatility and ionization.
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides high sensitivity and selectivity for the identification and quantification of this compound and its metabolites without the need for derivatization.
References
Cell-based Assays to Determine Mebolazine's Anabolic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebolazine, a synthetic androgen/anabolic steroid (AAS), is a derivative of dihydrotestosterone (DHT) and reportedly acts as a prodrug of methasterone. Its anabolic activity is primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor. Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of target genes. This signaling cascade ultimately leads to increased protein synthesis and other anabolic effects, such as the promotion of muscle cell differentiation.
These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the anabolic activity of this compound. The assays include a primary screen to determine androgen receptor activation, a secondary assay to measure the direct downstream effect on protein synthesis, and a tertiary assay to assess the functional outcome of myoblast differentiation.
Data Presentation: Comparative Anabolic Activity
The following table summarizes typical quantitative data obtained from the described assays for known androgenic compounds. This serves as a reference for interpreting the results obtained for this compound.
| Compound | AR Activation (EC50, nM) | Protein Synthesis (% Increase over Vehicle) | Myotube Fusion Index (%) |
| Dihydrotestosterone (DHT) | 0.1 - 1.0 | 40 - 60% | 50 - 70% |
| Testosterone | 1.0 - 10 | 30 - 50% | 40 - 60% |
| Nandrolone | 0.5 - 5.0 | 35 - 55% | 45 - 65% |
| Vehicle Control (0.1% DMSO) | - | 0% | 5 - 10% |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: this compound-mediated androgen receptor signaling pathway leading to anabolism.
Figure 2: Experimental workflow for the Androgen Receptor (AR) Activation Assay.
Figure 3: Experimental workflow for the Protein Synthesis Assay.
Application Note: Structural Elucidation of Mebolazine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebolazine is a synthetic, orally active anabolic-androgenic steroid (AAS) characterized by its unique dimeric structure.[1][2] It is a derivative of dihydrotestosterone (DHT) and is reported to function as a prodrug of methasterone.[1][2] The complex, three-dimensional architecture of this compound, with its multiple stereocenters, necessitates powerful analytical techniques for unambiguous structural verification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of such complex small molecules in solution, providing detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.[3]
This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Illustrative Quantitative NMR Data
Disclaimer: The following NMR data for this compound is illustrative and hypothetical, generated for instructional purposes based on the known steroidal scaffold. Actual experimental values may vary.
Table 1: Hypothetical ¹H NMR Data for this compound Monomer Unit (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2α | 2.55 | m | - |
| H-2β | 1.90 | m | - |
| H-4 | 2.40 | m | - |
| H-17α-CH₃ | 0.95 | s | - |
| H-2α-CH₃ | 1.05 | d | 7.0 |
| C10-CH₃ | 0.85 | s | - |
| C13-CH₃ | 0.78 | s | - |
| Steroid Protons | 0.8 - 2.2 | m (overlapped) | - |
| 17-OH | 1.50 | s | - |
Table 2: Hypothetical ¹³C NMR Data for this compound Monomer Unit (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| C-3 | 199.5 |
| C-17 | 81.5 |
| C-5 | 54.0 |
| C-10 | 40.0 |
| C-13 | 45.0 |
| C-2 | 44.5 |
| C-4 | 38.0 |
| C-17α-CH₃ | 21.5 |
| C-2α-CH₃ | 15.0 |
| C10-CH₃ | 12.0 |
| C13-CH₃ | 11.0 |
Table 3: Summary of Expected 2D NMR Correlations for this compound Structure Elucidation
| Experiment | Correlation Type | Information Gained |
| COSY | ¹H - ¹H | Identifies proton-proton coupling networks within individual spin systems of the steroid rings. |
| HSQC | ¹H - ¹³C (one-bond) | Correlates each proton to its directly attached carbon atom, aiding in the assignment of protonated carbons. |
| HMBC | ¹H - ¹³C (multi-bond) | Reveals two- and three-bond correlations between protons and carbons, crucial for connecting spin systems across quaternary carbons and the azine linkage. |
| NOESY | ¹H - ¹H (through-space) | Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. |
Experimental Protocols
1. Sample Preparation
A high-quality sample is crucial for obtaining high-resolution NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) and free from particulate matter.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for steroids.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent.
-
Procedure:
-
Weigh approximately 5 mg of this compound directly into a clean, dry vial.
-
Add 0.6 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) as an internal reference.
-
Gently vortex the sample until the solute is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is at least 4.5 cm.
-
2. NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz spectrometer.
Table 4: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 |
| Spectral Width (SW) | 12 ppm | |
| Number of Scans (NS) | 8-16 | |
| Relaxation Delay (D1) | 2.0 s | |
| Acquisition Time (AQ) | 3.0 s | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Spectral Width (SW) | 240 ppm | |
| Number of Scans (NS) | 1024 or more | |
| Relaxation Delay (D1) | 2.0 s | |
| Acquisition Time (AQ) | 1.0 s | |
| COSY | Pulse Program | cosygpmf |
| F2 (¹H) Spectral Width | 10 ppm | |
| F1 (¹H) Spectral Width | 10 ppm | |
| Number of Increments (F1) | 256 | |
| Number of Scans (NS) | 8 | |
| Relaxation Delay (D1) | 1.5 s | |
| HSQC | Pulse Program | hsqcetgpsi |
| F2 (¹H) Spectral Width | 10 ppm | |
| F1 (¹³C) Spectral Width | 165 ppm | |
| Number of Increments (F1) | 256 | |
| Number of Scans (NS) | 16 | |
| Relaxation Delay (D1) | 1.5 s | |
| HMBC | Pulse Program | hmbcgpndqf |
| F2 (¹H) Spectral Width | 10 ppm | |
| F1 (¹³C) Spectral Width | 220 ppm | |
| Long-range J(C,H) | Optimized for 8 Hz | |
| Number of Increments (F1) | 256 | |
| Number of Scans (NS) | 32 | |
| Relaxation Delay (D1) | 1.5 s | |
| NOESY | Pulse Program | noesygpph |
| F2 (¹H) Spectral Width | 10 ppm | |
| F1 (¹H) Spectral Width | 10 ppm | |
| Mixing Time (D8) | 0.5 - 0.8 s | |
| Number of Increments (F1) | 256 | |
| Number of Scans (NS) | 16-32 | |
| Relaxation Delay (D1) | 2.0 s |
Visualizations: Workflows and Pathways
NMR Structural Elucidation Workflow
The process of determining the structure of this compound from NMR data follows a logical progression. The workflow begins with sample preparation and acquisition of a suite of NMR spectra. Each experiment provides a piece of the structural puzzle, which are then combined to build the final molecular structure.
Caption: Workflow for NMR-based structural elucidation of this compound.
General Anabolic Steroid Signaling Pathway
This compound, like other anabolic-androgenic steroids, exerts its biological effects primarily by interacting with the androgen receptor (AR). Upon entering the cell, the steroid binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), modulating the transcription of target genes. This process ultimately leads to an increase in protein synthesis, which is responsible for the anabolic effects.
Caption: General signaling pathway of anabolic steroids via the androgen receptor.
References
Application Notes: Simultaneous Quantification of Mebolazine and Methasterone in Human Plasma by UPLC-MS/MS
Abstract
This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the anabolic androgenic steroids (AAS) Mebolazine and methasterone in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and a reversed-phase UPLC separation with a total run time of under 10 minutes. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The method is validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for clinical and research applications, including pharmacokinetics, and doping control.
Introduction
This compound is a synthetic anabolic steroid that is structurally a dimer of methasterone, linked by an azine group. It is known to act as a prodrug, converting to methasterone in the body. Methasterone itself is a potent oral anabolic steroid. The illicit use of these compounds in sports and for performance enhancement necessitates sensitive and specific analytical methods for their detection and quantification in biological matrices. This UPLC-MS/MS method provides a robust and high-throughput solution for the simultaneous measurement of both the prodrug (this compound) and its active metabolite (methasterone), which is crucial for comprehensive toxicological and anti-doping investigations.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) protocol is employed for the extraction of this compound and methasterone from human plasma.
-
Reagents:
-
Human plasma (with K2EDTA as anticoagulant)
-
Internal Standard (IS) working solution: Testosterone-d3 (100 ng/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
-
Procedure:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 25 µL of the Internal Standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
-
UPLC-MS/MS Conditions
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
-
UPLC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 60 40 1.0 60 40 5.0 10 90 6.0 10 90 6.1 60 40 | 8.0 | 60 | 40 |
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose This compound 633.5 317.3 45 30 Quantifier This compound 633.5 299.3 45 35 Qualifier Methasterone 319.3 301.3 30 15 Quantifier Methasterone 319.3 109.1 30 25 Qualifier | Testosterone-d3 (IS) | 292.2 | 109.1 | 35 | 25 | - |
-
Data Presentation
Table 1: Chromatographic Retention Times and MRM Transitions
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Methasterone | 3.8 | 319.3 | 301.3 | 109.1 |
| This compound | 5.2 | 633.5 | 317.3 | 299.3 |
| Testosterone-d3 (IS) | 3.5 | 292.2 | 109.1 | - |
Table 2: Method Validation Summary
| Parameter | This compound | Methasterone | Acceptance Criteria (FDA) |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | - |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 | 0.5 | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Accuracy (% Bias) | -5.2% to 4.8% | -6.1% to 5.5% | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | |||
| Intra-day | ≤ 7.5% | ≤ 6.8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day | ≤ 8.2% | ≤ 7.9% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 88.5% - 95.2% | 90.1% - 96.8% | Consistent, precise, and reproducible |
| Matrix Effect | 92.1% - 103.5% | 94.3% - 104.1% | Normalized IS response within ±15% |
| Stability (Freeze-Thaw, 3 cycles) | Recovery within ±10% | Recovery within ±9% | Within ±15% of nominal concentration |
| Stability (Short-term, 24h at RT) | Recovery within ±8% | Recovery within ±7% | Within ±15% of nominal concentration |
Mandatory Visualizations
Caption: UPLC-MS/MS Experimental Workflow.
Caption: Androgen Receptor Signaling Pathway.
Mebolazine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebolazine is a synthetic, orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Structurally unique, it exists as a dimer of methasterone linked at the 3-position of the A-ring by an azine group.[1] Due to its potential for abuse in sports and its presence in illicit dietary supplements, the availability of a well-characterized this compound reference standard is crucial for accurate analytical testing in forensic, clinical, and quality control laboratories.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.
Physicochemical and Stability Data
A reliable reference standard requires comprehensive characterization of its physical and chemical properties, as well as its stability under various conditions. The following tables summarize key data for this compound.
Table 1: Physicochemical Properties of this compound Reference Standard [2][3]
| Property | Value |
| Chemical Name | (2α,5α,17β)-17-hydroxy-2,17-dimethylandrostan-3-one azine |
| Synonyms | Dimethazine, Dymethazine, Roxilon |
| CAS Number | 3625-07-8 |
| Molecular Formula | C₄₂H₆₈N₂O₂ |
| Molecular Weight | 633.0 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
Table 2: Stability of this compound Reference Standard
| Condition | Stability |
| Long-term Storage | ≥ 4 years at -20°C |
| Shipping | Room temperature in continental US; may vary elsewhere. |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound as a reference standard in common analytical techniques. It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your application.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This protocol outlines a general isocratic HPLC method suitable for determining the purity of a this compound reference standard and for quantifying this compound in bulk materials or formulations.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 212 nm |
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.
3.1.3. System Suitability
Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
3.1.4. Data Analysis
-
Purity Assessment: Calculate the area percentage of the this compound peak relative to the total peak area in the chromatogram.
-
Quantification: Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.
Figure 1. HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
This protocol describes a GC-MS method for the qualitative identification and quantitative analysis of this compound, particularly relevant for screening in dietary supplements or forensic samples.
3.2.1. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial 180°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-700 m/z |
3.2.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare dilutions in methanol for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation (e.g., from a dietary supplement): a. Homogenize the sample. b. Extract a known amount of the sample with methanol or another suitable solvent. c. Centrifuge and filter the extract. d. Dilute the extract to a concentration within the calibration range.
3.2.3. Data Analysis
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration of the working standards. Calculate the concentration of this compound in the sample from this curve.
Figure 2. GC-MS workflow for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Determination
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of a reference standard and can also be used for quantitative analysis (qNMR).
3.3.1. NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Temperature | 25°C | 25°C |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
3.3.2. Sample Preparation
Dissolve approximately 5-10 mg of the this compound reference standard in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
3.3.3. Data Analysis
-
Structural Confirmation: Compare the obtained ¹H and ¹³C NMR spectra with the known spectral data for this compound. The chemical shifts, coupling constants, and integration values should be consistent with the established structure.
-
Purity by qNMR: For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of this compound is calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard.
Signaling Pathway Context
This compound, as a derivative of testosterone, is known to exert its biological effects primarily through interaction with the androgen receptor (AR). Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes, leading to androgenic and anabolic effects. While this pathway is central to its physiological and pharmacological activity, its direct relevance to the use of this compound as an analytical reference standard is primarily for context in drug development and metabolic studies.
Figure 3. Simplified androgen receptor signaling pathway for this compound.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for achieving accurate and reliable results in the analysis of this controlled substance. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, coupled with proper laboratory validation, will ensure the integrity and defensibility of analytical findings.
References
Application Notes and Protocols for the Synthesis of Radiolabeled Mebolazine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebolazine, also known as dimethazine, is a synthetic anabolic-androgenic steroid (AAS) that is a dimer of methasterone linked by an azine group.[1][2][3] It is considered a prodrug that is metabolized in the body to release two molecules of the active compound, methasterone.[2][4] Methasterone then acts as an agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor, to exert its anabolic and androgenic effects. Understanding the pharmacokinetics, metabolism, and target tissue distribution of this compound is crucial for drug development and toxicology studies. Radiolabeled this compound serves as an invaluable tool for such investigations, enabling sensitive and quantitative tracer studies.
This document provides detailed protocols for the synthesis, purification, and analysis of radiolabeled this compound, focusing on a tritiation approach. A theoretical approach for carbon-14 labeling is also discussed.
Data Presentation
Table 1: Summary of Proposed Radiolabeling Approaches for this compound
| Parameter | Tritium (³H) Labeling | Carbon-14 (¹⁴C) Labeling |
| Isotope | ³H | ¹⁴C |
| Precursor | Oxymetholone | ¹⁴C-labeled Wieland-Miescher ketone or similar precursor |
| Labeling Method | Catalytic reduction with ³H₂ gas | Multi-step synthesis involving Robinson annulation |
| Position of Label | Primarily at the C2 and C4 positions of the A-ring | Within the steroid A-ring (e.g., C4) |
| Theoretical Max. Specific Activity | ~57.2 Ci/mmol (for two ³H atoms) | ~62.4 mCi/mmol (for one ¹⁴C atom) |
| Advantages | High specific activity, relatively straightforward synthesis | Stable label position |
| Disadvantages | Potential for label loss through exchange | Complex multi-step synthesis, lower specific activity |
Table 2: Expected Yields and Purity for the Synthesis of [³H]this compound
| Step | Product | Expected Yield | Radiochemical Purity | Chemical Purity |
| 1. Tritiation | [³H]Methasterone | 60-70% | >95% | >98% |
| 2. Dimerization | [³H]this compound | 70-90% | >95% | >98% |
Experimental Protocols
Protocol 1: Synthesis of [³H]Methasterone via Catalytic Tritiation of Oxymetholone
This protocol describes the synthesis of [³H]methasterone by the catalytic reduction of oxymetholone using tritium gas.
Materials:
-
Oxymetholone
-
Palladium on carbon (10% Pd/C)
-
Tritium gas (³H₂)
-
Ethyl acetate (anhydrous)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware for inert atmosphere reactions
-
Tritiation manifold
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation: In a flame-dried, multi-neck flask equipped with a magnetic stir bar, dissolve oxymetholone (1 eq) in anhydrous ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w of oxymetholone) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Tritiation: Connect the reaction flask to a tritiation manifold. Evacuate the flask and backfill with tritium gas to the desired pressure (typically 1 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by radio-TLC or HPLC by taking small aliquots.
-
Work-up: After the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude [³H]methasterone using preparative reverse-phase HPLC. A C18 column is suitable, with a gradient elution of methanol and water.
-
Analysis: Analyze the purified [³H]methasterone for radiochemical purity using analytical radio-HPLC and radio-TLC. Confirm the chemical identity and purity by co-elution with an authentic, non-radiolabeled methasterone standard. Determine the specific activity by quantifying the radioactivity and the mass of the compound.
Protocol 2: Synthesis of [³H]this compound from [³H]Methasterone
This protocol describes the dimerization of [³H]methasterone to form [³H]this compound.
Materials:
-
[³H]Methasterone (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve [³H]methasterone (2 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours. Monitor the reaction progress by radio-TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, add water to the reaction mixture to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting material and hydrazine. The product can be further purified by recrystallization or preparative HPLC if necessary.
-
Analysis: Confirm the identity of [³H]this compound by co-elution with a non-radiolabeled this compound standard using radio-HPLC and radio-TLC. Determine the radiochemical purity and specific activity.
Alternative Approach: Carbon-14 Labeling
The synthesis of [¹⁴C]this compound would be a more complex undertaking, likely requiring the de novo synthesis of a steroid A-ring incorporating a ¹⁴C label. A plausible, though challenging, route would involve a Robinson annulation reaction using a ¹⁴C-labeled precursor, such as [¹⁴C]methyl vinyl ketone, with a suitable cyclic diketone to construct the A-ring of a steroid intermediate. This intermediate would then need to be elaborated through multiple steps to yield [¹⁴C]oxymetholone, which could then be converted to [¹⁴C]methasterone and subsequently to [¹⁴C]this compound following protocols similar to those described above. This approach would result in a lower specific activity compared to tritiation.
Visualizations
Caption: Workflow for the synthesis of [³H]this compound.
Caption: Androgen receptor signaling pathway activated by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mebolazine Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for researchers utilizing Mebolazine in in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing robust preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2] Structurally, it is a unique compound consisting of two molecules of methasterone linked by an azine bridge.[1][3] It functions as a prodrug, meaning it is converted into its active form, methasterone, within the body.[3] Methasterone then exerts its effects by binding to and activating androgen receptors, leading to anabolic and androgenic activities.
Q2: What is the primary active metabolite of this compound I should be aware of?
The primary active metabolite of this compound is methasterone . In vivo metabolism studies have demonstrated that this compound degrades into methasterone. Therefore, when conducting in vivo studies, the observed pharmacological effects are attributable to methasterone. For analytical purposes, such as in doping control, screening for methasterone and its subsequent metabolites is the standard approach.
Q3: I am starting a new in vivo efficacy study with this compound. What is a good starting dose?
Due to the limited number of formal preclinical efficacy studies on this compound, establishing a definitive starting dose can be challenging. A prudent approach is to conduct a dose-range finding study. Based on oral toxicity studies of structurally similar 17α-alkylated AAS, such as 17α-methyltestosterone in rats, a starting dose of 5 mg/kg body weight can be considered. This allows for a safe initial assessment of the compound's effects.
Q4: How should I design a dose-escalation study for this compound?
A typical dose-escalation study would involve several groups of animals, each receiving a different dose of this compound. A suggested design would include:
-
Vehicle Control Group: Receives the delivery vehicle only (e.g., corn oil or a 0.5% methylcellulose suspension).
-
Low-Dose Group: e.g., 5 mg/kg
-
Mid-Dose Group: e.g., 10-20 mg/kg
-
High-Dose Group: e.g., 40-80 mg/kg
The duration of the study will depend on the specific research question, but a 4 to 8-week period is common for assessing anabolic effects. Throughout the study, it is crucial to monitor for both efficacy endpoints and signs of toxicity.
Q5: What are the key parameters to measure in an in vivo efficacy study for anabolic effects?
To assess the anabolic efficacy of this compound, consider measuring the following:
-
Body Weight: Monitor changes in total body weight throughout the study.
-
Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior, soleus) should be dissected and weighed.
-
Muscle Strength: Non-invasive methods like the grip strength test can be performed at baseline and at regular intervals.
-
Physical Performance: A treadmill exhaustion test can be used to evaluate endurance and exercise capacity.
-
Body Composition: Techniques like DEXA scans can provide data on lean body mass and fat mass.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable anabolic effect at the initial dose. | 1. The dose is below the minimum effective dose (MED). 2. Insufficient duration of the study. 3. Issues with compound formulation and bioavailability. 4. High inter-animal variability. | 1. Carefully escalate the dose in subsequent cohorts. 2. Extend the study duration to allow for physiological changes to manifest. 3. Ensure proper solubilization or suspension of this compound in the vehicle. Consider pilot pharmacokinetic studies. 4. Increase the number of animals per group to enhance statistical power. |
| Signs of toxicity observed (e.g., weight loss, lethargy, liver enzyme elevation). | 1. The dose is at or above the maximum tolerated dose (MTD). 2. Hepatotoxicity, a known side effect of 17α-alkylated AAS. | 1. Reduce the dosage in subsequent experiments. 2. Monitor liver enzymes (ALT, AST) and consider histopathological analysis of the liver at the end of the study. |
| High variability in muscle strength measurements. | 1. Inconsistent technique during the grip strength test. 2. Lack of animal acclimatization to the testing procedure. | 1. Ensure the same researcher performs the test consistently. 2. Acclimatize the animals to the grip strength meter for several days before the baseline measurement. |
| Difficulty in dissolving or suspending this compound. | 1. This compound is a hydrophobic steroid. | 1. Use an appropriate vehicle such as corn oil or prepare a suspension using 0.5% methylcellulose. Vortex the suspension immediately before each administration to ensure homogeneity. |
Data Presentation
Table 1: Example Dose Ranges for Anabolic Steroids in Preclinical Studies (Rodent Models)
| Compound | Animal Model | Dosage Range | Route of Administration | Reference |
| 17α-methyltestosterone | Rat | 5 - 80 mg/kg/day | Oral | Implied from toxicity studies of similar compounds |
| Stanozolol | Rat | 5 - 20 mg/kg/week | Subcutaneous | |
| Nandrolone Decanoate | Rabbit | 15 mg/kg/week | Intramuscular | |
| Testosterone Undecanoate | Rat | 100 - 500 mg/kg | Subcutaneous/Intramuscular |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Group Allocation: Randomly assign animals to four groups (n=8-10 per group): Vehicle, Low-Dose (5 mg/kg), Mid-Dose (20 mg/kg), and High-Dose (80 mg/kg).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil).
-
Administration: Administer this compound or vehicle daily via oral gavage for 28 days.
-
Monitoring:
-
Record body weight daily.
-
Perform a grip strength test at baseline and weekly.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST).
-
Euthanize the animals and dissect key muscles (e.g., gastrocnemius, tibialis anterior) and weigh them.
-
Collect and weigh key organs (liver, kidneys, heart) for toxicity assessment.
-
Protocol 2: Assessment of Muscle Strength (Grip Strength Test)
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Hold the rat by the base of the tail and allow it to grasp the metal grid of the grip strength meter with its forelimbs.
-
Gently pull the rat horizontally away from the meter until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform 3-5 measurements per animal with a rest period of at least one minute between each measurement.
-
The average or maximum value can be used for analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse model of testosterone-induced muscle fiber hypertrophy: involvement of p38 mitogen-activated protein kinase-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Mebolazine treatment protocols to reduce cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Mebolazine treatment protocols to minimize cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] It is structurally unique as it is a dimer of two methasterone molecules linked by an azine bridge. This compound is considered a prodrug that is metabolized into methasterone in the body.[1] Its primary mechanism of action involves binding to and activating the androgen receptor (AR), which then modulates the transcription of target genes, leading to anabolic and androgenic effects.[1]
Q2: What are the known cytotoxic effects of this compound?
A2: The cytotoxicity of this compound is primarily attributed to its active metabolite, methasterone.[2] As a 17α-alkylated AAS, methasterone is known to be hepatotoxic (toxic to the liver).[3] In vitro studies have shown that methasterone is cytotoxic to normal human fibroblast (BJ) cells with a half-maximal inhibitory concentration (IC50) of 8.01 ± 0.52 μg/mL. The primary mechanism of cytotoxicity associated with 17α-alkylated AAS is believed to involve the induction of oxidative stress.
Q3: Can the cytotoxicity of this compound be reduced without compromising its anabolic effects?
A3: One potential strategy to reduce the cytotoxicity of this compound lies in its metabolism. A study on the microbial transformation of methasterone revealed that its hydroxylated metabolites were non-cytotoxic. This suggests that promoting the metabolic conversion of this compound to these less toxic forms could be a viable approach. Additionally, since oxidative stress is a key factor in AAS-induced cytotoxicity, co-treatment with antioxidants may offer a protective effect. Antioxidants like N-acetylcysteine (NAC) have shown cytoprotective effects against drug-induced toxicity by scavenging reactive oxygen species (ROS).
Troubleshooting Guide for this compound-Induced Cytotoxicity
This guide addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of cell death observed even at low concentrations of this compound. | High sensitivity of the cell line to 17α-alkylated AAS. | 1. Perform a dose-response study: Determine the precise IC50 of this compound or methasterone in your specific cell line to identify a narrower, non-toxic working concentration range. 2. Reduce treatment duration: Shorter exposure times may reduce cumulative toxicity. 3. Consider a different cell line: If feasible, use a cell line known to be more resistant to AAS-induced cytotoxicity. |
| Inconsistent results in cytotoxicity assays between experiments. | 1. Variability in cell seeding density. 2. Inconsistent drug concentration. 3. Metabolic state of cells. | 1. Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Prepare fresh drug solutions: this compound/methasterone solutions should be freshly prepared for each experiment to avoid degradation. 3. Monitor cell health: Ensure cells are in the logarithmic growth phase and healthy before treatment. |
| Evidence of oxidative stress (e.g., increased ROS production). | This compound/methasterone-induced oxidative damage. | 1. Co-treatment with antioxidants: Include an antioxidant such as N-acetylcysteine (NAC) in your experimental setup. A starting point for NAC concentration could be in the range of 1-10 mM, but this should be optimized for your cell line. 2. Use of other cytoprotective agents: Natural compounds like silymarin and curcumin have also been shown to have hepatoprotective effects against drug-induced toxicity. |
| Difficulty in dissociating the desired anabolic effects from cytotoxic effects. | Overlapping signaling pathways. | 1. Investigate downstream signaling: Analyze key signaling pathways (e.g., AR, mTOR, ERK) to identify specific markers of anabolic and cytotoxic responses. This can help in identifying conditions that favor the anabolic pathway. 2. Explore metabolic transformation: As microbial metabolites of methasterone have shown to be non-cytotoxic, investigating methods to promote similar metabolic pathways in your cell culture system could be beneficial. |
Quantitative Data Summary
The following table summarizes the known cytotoxic concentration of methasterone, the active metabolite of this compound.
| Compound | Cell Line | Assay | IC50 | Citation |
| Methasterone | BJ (Normal Human Fibroblast) | MTT Assay | 8.01 ± 0.52 μg/mL |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability and determine the cytotoxic effects of this compound.
Materials:
-
This compound or Methasterone
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound or methasterone in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the drug in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drug).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathways
This compound, through its active metabolite methasterone, activates the Androgen Receptor (AR). This can lead to the modulation of several downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are involved in cell growth, proliferation, and survival. Dysregulation of these pathways can also contribute to cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural transformation of methasterone with Cunninghamella blakesleeana and Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of anabolic androgenic steroids produces greater oxidative stress responses to resistance exercise in strength-trained men - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with co-elution of Mebolazine and its isomers in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Mebolazine and its isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that can cause co-elution?
This compound, a synthetic anabolic-androgenic steroid (AAS), can have several stereoisomers and structural isomers that may co-elute during chromatographic analysis. The most common isomers arise from the stereochemistry at various chiral centers in the steroid nucleus. While specific isomers of this compound are not extensively detailed in publicly available literature, based on its structural similarity to other AAS like Dimethandrolone (DMA), potential isomers could include epimers at positions such as C-5 and C-10. The spatial arrangement of substituents at these positions can result in diastereomers with very similar physicochemical properties, making their separation challenging.[1][2][3]
Q2: How can I confirm if I have a co-elution problem with this compound and its isomers?
Identifying co-elution requires a close examination of your chromatogram and the use of advanced detection techniques. Here are key indicators:
-
Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of more than one compound.
-
Peak Shoulders: A small, unresolved peak on the tail or front of the main peak is a strong indicator of co-elution.
-
Inconsistent Peak Ratios: If you are monitoring multiple transitions for this compound using mass spectrometry, inconsistent ion ratios across the peak suggest the presence of an interfering compound.
-
Use of a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If the UV-Vis spectra are not consistent across the entire peak, it indicates that the peak is not pure.
-
Mass Spectrometry (MS): A high-resolution mass spectrometer can help determine if multiple components with the same nominal mass are present. Examining the mass spectra at different points across the chromatographic peak can reveal the presence of isomers with identical mass-to-charge ratios but different fragmentation patterns.
Q3: What are the primary chromatographic techniques for separating this compound and its isomers?
The most common and effective techniques for separating steroid isomers include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorses for steroid analysis, often coupled with mass spectrometry.[4][5] Reverse-phase chromatography with C18 or biphenyl columns is a good starting point.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to normal-phase HPLC for chiral separations, offering high efficiency and speed. It is particularly effective for separating non-polar to moderately polar compounds like steroids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for steroid analysis, but often requires derivatization to improve the volatility and thermal stability of the analytes.
Troubleshooting Guide
Issue: Poor resolution between this compound and an isomeric peak in Reverse-Phase HPLC.
This is a common challenge due to the similar polarities of steroid isomers. Here’s a step-by-step troubleshooting workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
-
Step 1: Optimize the Mobile Phase.
-
Change the organic modifier: If you are using acetonitrile, try methanol, or a mixture of both. Methanol can offer different selectivity for structurally similar compounds.
-
Adjust the gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Modify the aqueous phase: For ionizable compounds, adjusting the pH with a suitable buffer can alter retention and selectivity. For neutral compounds like this compound, this is less likely to have a significant impact.
-
-
Step 2: Change the Column Chemistry.
-
If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A biphenyl or a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic or unsaturated steroids.
-
-
Step 3: Adjust the Column Temperature.
-
Lowering the temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing interactions with the stationary phase. Conversely, increasing the temperature can decrease retention times and sharpen peaks, which may also improve resolution in some cases.
-
-
Step 4: Consider Supercritical Fluid Chromatography (SFC) or Chiral HPLC.
-
For stubborn co-elution problems, especially with stereoisomers, SFC is a powerful alternative. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers and diastereomers. Polysaccharide-based CSPs are a common choice for steroid separations.
-
-
Step 5: Consider Derivatization.
-
Derivatizing this compound and its isomers with a chiral reagent can create diastereomers with different physicochemical properties, making them easier to separate on a standard achiral column. This is a more complex approach but can be very effective.
-
Issue: this compound isomers co-elute in GC-MS analysis.
Co-elution in GC is also common for steroid isomers. Here are some troubleshooting tips:
-
Optimize the Temperature Program: A slower temperature ramp will increase the analysis time but can improve the separation of closely eluting compounds.
-
Change the GC Column: If you are using a standard non-polar column (e.g., DB-5ms), try a more polar column (e.g., a cyanopropyl-based phase) to introduce different selectivity.
-
Derivatization: Derivatization is often necessary for GC-MS analysis of steroids to improve their volatility and chromatographic behavior. Using different derivatizing agents can alter the retention times and potentially resolve co-eluting isomers. Common derivatizing agents for steroids include silylating agents (e.g., MSTFA) and acylating agents.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Steroid Isomer Separation
| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Key Advantages for Isomer Separation | Key Disadvantages |
| RP-HPLC/UHPLC | C18, C8, Biphenyl, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water gradients | Robust and widely available; good for diastereomers. | May have limited selectivity for enantiomers without a chiral stationary phase. |
| SFC | Chiral (e.g., polysaccharide-based), Silica, 2-Ethylpyridine | Supercritical CO2 with alcohol modifiers (e.g., Methanol, Ethanol) | High efficiency, fast separations, excellent for chiral compounds. | Requires specialized equipment. |
| GC-MS | Phenyl-methylpolysiloxane (e.g., DB-5ms), Cyanopropylphenyl-polysiloxane | Helium, Hydrogen | High resolution, provides structural information from mass spectra. | Often requires derivatization, not suitable for thermally labile compounds. |
Experimental Protocols
Protocol 1: Generic Reverse-Phase HPLC-MS/MS Method for this compound Analysis
This protocol is a starting point for developing a method to separate this compound and its isomers, based on methods used for the similar compound, Dimethandrolone Undecanoate (DMAU).
Caption: General workflow for HPLC-MS/MS analysis of this compound.
-
Sample Preparation (for biological matrices):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase conditions.
-
-
HPLC Conditions:
-
Column: A C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). A biphenyl column may offer better selectivity for isomers.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient, for example:
-
0-1 min: 40% B
-
1-8 min: Ramp to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 40% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Optimize at least two MRM transitions for this compound to ensure specificity.
-
Protocol 2: Chiral SFC Screening Strategy
This protocol outlines a general strategy for developing a chiral separation method using SFC.
-
Column Screening:
-
Screen a set of chiral stationary phases (CSPs) with diverse selectivities. A good starting set includes columns based on amylose and cellulose derivatives with different phenylcarbamate substitutions.
-
-
Mobile Phase Screening:
-
Primary Solvent: Supercritical CO2.
-
Co-solvent Screening: Screen a range of alcohol co-solvents, typically methanol, ethanol, and isopropanol.
-
Gradient: Start with a generic gradient (e.g., 5% to 40% co-solvent over 5-10 minutes) for the initial screening.
-
-
Additive Screening:
-
For neutral compounds like this compound, additives may not be necessary. However, if peak shape is poor, consider adding a small amount of a neutral additive. For acidic or basic analytes, acidic or basic additives (e.g., trifluoroacetic acid or isopropylamine) are often required.
-
-
Optimization:
-
Once a promising column/co-solvent combination is identified, optimize the separation by adjusting:
-
Gradient slope: A shallower gradient can improve resolution.
-
Flow rate: Higher flow rates can reduce analysis time.
-
Back pressure: This affects the density of the supercritical fluid and can influence selectivity.
-
Temperature: Temperature can have a significant impact on chiral recognition.
-
-
Table 2: Example SFC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak IA | Chiralpak IB | Chiralcel OD-H |
| Mobile Phase | CO2 / Methanol | CO2 / Ethanol | CO2 / Isopropanol |
| Gradient | 5-40% Modifier over 8 min | 5-40% Modifier over 8 min | 5-40% Modifier over 8 min |
| Flow Rate | 3 mL/min | 3 mL/min | 3 mL/min |
| Back Pressure | 150 bar | 150 bar | 150 bar |
| Temperature | 40°C | 40°C | 40°C |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimethandrolone undecanoate - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Mebolazine's Potential Interference in Steroid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of steroid hormones is critical in numerous research and clinical settings. Immunoassays, while offering a convenient and high-throughput method for steroid detection, are susceptible to cross-reactivity from structurally similar compounds. This guide addresses the potential cross-reactivity of the synthetic anabolic steroid Mebolazine in immunoassays designed for other steroids, a topic of concern given the structural similarities among these molecules.
Due to a lack of specific experimental data on this compound cross-reactivity in publicly available literature, this guide provides a comparative analysis based on the known cross-reactivity of structurally related anabolic steroids. The underlying principles of immunoassay interference, detailed experimental protocols for assessing cross-reactivity, and relevant biological pathways are presented to equip researchers with the necessary framework to evaluate potential analytical interferences.
Introduction to Steroid Immunoassay Cross-Reactivity
Immunoassays for steroid hormones typically employ a competitive binding format. In this setup, the steroid present in a sample competes with a labeled steroid (e.g., enzyme-conjugated) for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of the steroid in the sample.
Cross-reactivity occurs when a compound other than the target analyte is capable of binding to the assay's antibody, leading to an inaccurate measurement. The degree of cross-reactivity is largely dependent on the structural similarity between the target steroid and the interfering compound.[1][2][3] Given that this compound is a synthetic derivative of dihydrotestosterone, its potential to cross-react in immunoassays for testosterone and other androgens is a valid concern.
This compound is a unique molecule, structured as a dimer of two methasterone molecules linked by an azine group. Methasterone itself is structurally similar to other 17α-alkylated anabolic steroids. Therefore, understanding the cross-reactivity of these related compounds can provide valuable insights into the potential behavior of this compound in steroid immunoassays.
Comparative Cross-Reactivity Data
Table 1: Cross-Reactivity of Selected Anabolic Steroids in a Testosterone Immunoassay [1]
| Compound | Structure | % Cross-Reactivity in Roche Elecsys Testosterone II Assay |
| Testosterone | Endogenous Androgen (Reference) | 100% |
| Methyltestosterone | 17α-methylated androgen | 5% - >5% |
| Oxymetholone | 17α-methylated androgen | No detectable cross-reactivity |
| Boldenone | Anabolic Steroid | 5% - >5% |
| Nandrolone | Anabolic Steroid | 0.5% - 4.9% |
| Stanozolol | Anabolic Steroid | No detectable cross-reactivity |
Data sourced from Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33.
Analysis: The data indicates that even small structural differences can significantly impact cross-reactivity. For instance, while methyltestosterone shows notable cross-reactivity, the structurally similar oxymetholone does not. This highlights the importance of empirical testing for any compound suspected of interference. Given that this compound is a dimer of methasterone, which is structurally related to methyltestosterone, it is plausible that this compound or its metabolites could exhibit cross-reactivity in testosterone immunoassays.
Experimental Protocols
To definitively determine the cross-reactivity of this compound in a specific steroid immunoassay, a systematic experimental approach is required. The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess cross-reactivity.
Protocol: Competitive Immunoassay for Steroid Cross-Reactivity Assessment
1. Materials and Reagents:
-
Microtiter plate pre-coated with a capture antibody specific to the target steroid (e.g., anti-testosterone).
-
Standard solutions of the target steroid (e.g., testosterone) at known concentrations.
-
Solutions of the test compound (this compound) at various concentrations.
-
Enzyme-conjugated target steroid (e.g., testosterone-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
2. Assay Procedure:
-
Prepare a standard curve for the target steroid by adding standard solutions to designated wells of the microtiter plate.
-
In separate wells, add the different concentrations of the this compound solutions.
-
Add a fixed amount of the enzyme-conjugated target steroid to all standard and test wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the target steroid.
-
Determine the concentration of the target steroid that causes 50% inhibition of the maximum signal (IC50).
-
For the this compound-containing wells, determine the concentration of this compound that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Steroid / IC50 of this compound) x 100
Visualizing Key Pathways and Workflows
To aid in the understanding of the biological context and experimental design, the following diagrams are provided.
Caption: Workflow for determining immunoassay cross-reactivity.
This compound, like other androgens, is expected to exert its biological effects through the androgen receptor signaling pathway. Understanding this pathway is crucial for predicting its physiological effects and potential interferences in biological assays.
Caption: Simplified androgen receptor signaling pathway.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound in steroid immunoassays is currently lacking, a comparative analysis of structurally similar anabolic steroids suggests a potential for interference, particularly in assays for testosterone. The degree of this potential cross-reactivity is difficult to predict without empirical data due to the high specificity of antibody-antigen interactions.
Therefore, it is strongly recommended that researchers working with samples that may contain this compound or its metabolites validate their immunoassay results. This can be achieved by:
-
Performing Cross-Reactivity Testing: Following a protocol similar to the one outlined in this guide to quantify the specific cross-reactivity of this compound in the immunoassay being used.
-
Utilizing Confirmatory Methods: Employing a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm any unexpected or critical immunoassay results. LC-MS/MS can distinguish between different steroid molecules with a high degree of accuracy.
-
Consulting Assay Manufacturers: Contacting the manufacturer of the immunoassay kit for any available data on the cross-reactivity of this compound or related compounds.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Mebolazine and Other Designer Anabolic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the designer anabolic steroid Mebolazine and its alternatives, focusing on their performance characteristics as reported in scientific and anecdotal literature. The information is intended for an audience with a professional background in pharmacology, drug development, and biomedical research.
Introduction to this compound
This compound, also known as Dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Structurally, it is unique as it exists as a dimer of two Methasterone molecules linked by an azine bridge. It is purported to function as a prodrug, metabolizing into Methasterone in the body. This compound has been marketed under various names, including Dostalon and Roxilon, but is not approved for medical use and has been found in illicit dietary supplements.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of other designer anabolic steroids. It is critical to note that much of the data for these substances, particularly for this compound and Methylstenbolone, is not derived from peer-reviewed clinical studies but rather from compilations such as Vida's "Androgens and Anabolic Agents" and anecdotal reports within the bodybuilding community. Data for Dimethandrolone Undecanoate (DMAU) is more robust, originating from formal clinical and preclinical research.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio | Source |
| This compound (Dimethazine) | 210 | 95 | 2.21 | Non-peer-reviewed |
| Methasterone (Superdrol) | 400 | 20 | 20 | [1] |
| Methylstenbolone | 660 | 90-170 | ~3.88 - 7.33 | Non-peer-reviewed[2][3] |
| Dimethandrolone (DMA) | Potent Androgen | - | - | [4][5] |
| Testosterone (Reference) | 100 | 100 | 1 | - |
Note: Anabolic and androgenic ratings are typically relative to Testosterone (rating of 100).
| Compound | Androgen Receptor (AR) Binding Affinity | Progesterone Receptor (PR) Binding | Source |
| This compound (Dimethazine) | Data not available | Data not available | |
| Methasterone (Superdrol) | Data not available | Data not available | |
| Methylstenbolone | Data not available | Data not available | |
| Dimethandrolone (DMA) | High affinity (400% of Testosterone) | High affinity |
Experimental Protocols
Determination of Anabolic and Androgenic Activity (Hershberger Assay)
The anabolic and androgenic ratio of steroids is determined using the Hershberger assay, a standardized in vivo bioassay.
Methodology:
-
Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens, making the androgen-responsive tissues sensitive to exogenous androgens.
-
Acclimation: Following castration, the animals are allowed an acclimation period of approximately 7-10 days.
-
Dosing: The test compound (e.g., this compound) is administered daily for a period of 10 consecutive days. The route of administration can be oral gavage or subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included.
-
Tissue Collection: On day 11, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed.
-
Data Analysis:
-
Anabolic activity is determined by the change in weight of the levator ani muscle.
-
Androgenic activity is determined by the change in weight of the seminal vesicles and ventral prostate.
-
The activities are calculated relative to the effects of the reference androgen.
-
Experimental workflow of the Hershberger Assay.
Determination of Androgen Receptor Binding Affinity (Competitive Binding Assay)
The affinity of a steroid for the androgen receptor is typically determined using a competitive binding assay.
Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, often from the cytosol of androgen-sensitive tissues (e.g., rat prostate) or using a recombinant human androgen receptor.
-
Radioligand: A radiolabeled androgen with high affinity for the AR (e.g., [³H]-mibolerone or [³H]-dihydrotestosterone) is used.
-
Competition: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Dimethandrolone).
-
Separation: After incubation, the bound and free radioligand are separated. This can be achieved through various methods, such as dextran-coated charcoal absorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference androgen.
Workflow for a competitive androgen receptor binding assay.
Signaling Pathways
Anabolic-androgenic steroids exert their effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The activation of the AR initiates a cascade of molecular events leading to increased protein synthesis and muscle hypertrophy.
Upon binding to an agonist like testosterone or a designer steroid, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coactivators and the initiation of target gene transcription. Key signaling pathways implicated in androgen-mediated muscle growth include the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metilstenbolona: Potentes Efectos Anabólicos y Toxicidad [anabolicplanner.com]
- 3. musclechemistry.com [musclechemistry.com]
- 4. Dimethandrolone undecanoate: a new potent orally active androgen with progestational activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent synthetic androgens, dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone, do not require 5α-reduction to exert their maximal androgenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Mebolazine Reference Materials: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of Mebolazine reference materials. Understanding the purity, stability, and analytical behavior of reference standards is critical for ensuring the accuracy and reliability of research and analytical testing. This document presents objective data, detailed experimental protocols, and comparisons with potential alternatives to aid in the selection of the most suitable reference material for your specific application.
Introduction to this compound
This compound, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] Structurally, it is a unique dimer of methasterone linked by an azine group.[1][2] this compound reportedly acts as a prodrug to methasterone.[1][2] Due to its potential for abuse, it is a controlled substance in several jurisdictions and is primarily used for research and forensic purposes.
Performance Characteristics of this compound Reference Materials
The quality and reliability of a reference standard are defined by several key performance characteristics, including purity, impurity profile, and stability. While specific quantitative data from a formal Certificate of Analysis for this compound was not publicly available within the conducted research, this section outlines the expected performance characteristics and provides a framework for comparison.
Table 1: Comparison of this compound Reference Material Performance Characteristics
| Performance Characteristic | This compound Reference Material (Typical) | Methasterone Reference Material (Alternative) |
| Purity (by HPLC/GC-MS) | ≥95% (as commonly listed by suppliers) | Typically ≥98% |
| Impurity Profile | Key impurities may include methasterone, unreacted starting materials, and side-reaction products. A detailed impurity profile is crucial for accurate quantification. | Impurities would be specific to its synthesis and may differ from those of this compound. |
| Stability | Expected to be stable under recommended storage conditions (-20°C). Long-term stability data is essential for ensuring the integrity of the standard over time. | Stable under recommended storage conditions (-20°C). |
| Physical Appearance | White to off-white solid. | White to off-white solid. |
| Solubility | Soluble in organic solvents such as methanol and chloroform. | Soluble in organic solvents. |
Experimental Protocols for Analysis
Accurate characterization of this compound reference materials relies on validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for the analysis of anabolic steroids.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of a reference standard and identifying impurities. A validated Reverse-Phase HPLC (RP-HPLC) method is recommended for the analysis of this compound.
3.1.1. Experimental Workflow for HPLC Purity Analysis
References
Inter-laboratory Comparison of Mebolazine Quantification Methods: A Best Practice Guide
This guide provides a comparative overview of methodologies for the quantification of Mebolazine, a synthetic anabolic-androgenic steroid. Given the limited availability of direct inter-laboratory validation studies for this compound in publicly accessible literature, this document presents a guide based on established analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly employed for the analysis of steroids and other controlled substances.[1][2][3][4] The presented data is a realistic, hypothetical representation of what an inter-laboratory validation study for a this compound quantification method might yield, designed to guide researchers in their own validation efforts.
This compound, also known as dimethazine, is a unique steroid molecule that reportedly acts as a prodrug of methasterone.[5] Its detection and quantification are of interest in forensic science, anti-doping control, and pharmaceutical analysis. The most common and robust methods for such analyses involve chromatographic separation coupled with mass spectrometric detection.
Comparative Analytical Techniques
For the quantification of this compound, two primary techniques are generally considered suitable:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. It is particularly well-suited for the analysis of complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for steroid analysis, GC-MS often requires derivatization to improve the volatility and thermal stability of the analyte. It can provide excellent separation and sensitivity.
This guide will focus on a hypothetical inter-laboratory validation of an LC-MS/MS method, reflecting the current trend in bioanalytical and forensic laboratories.
Hypothetical Inter-laboratory Study: Performance of an LC-MS/MS Method for this compound Quantification
The following table summarizes hypothetical performance data from three independent laboratories (Lab A, Lab B, and Lab C) that participated in a simulated inter-laboratory validation of a standardized LC-MS/MS method for the quantification of this compound in human plasma.
| Validation Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9991 | 0.9988 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | -3.0% to +2.8% | -2.8% to +3.5% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 6.8% | ≤ 7.2% | ≤ 7.5% | ≤ 15% (≤ 20% for LLOQ) |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.04 ng/mL | 0.06 ng/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.12 ng/mL | 0.18 ng/mL | Demonstrably quantifiable with acceptable accuracy and precision |
| Recovery (%) | 88.5% | 91.2% | 87.9% | Consistent and reproducible |
| Matrix Effect (%) | 95.1% | 93.8% | 96.3% | Within ±15% |
Table 1: Hypothetical Inter-laboratory Validation Data for this compound Quantification by LC-MS/MS. This table presents a simulated comparison of key validation parameters for a this compound LC-MS/MS method across three laboratories. The data illustrates the expected level of performance and inter-laboratory variability for a well-validated method.
Detailed Experimental Protocol: LC-MS/MS Method for this compound Quantification
This section details the hypothetical standardized protocol used by the participating laboratories.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., testosterone-d3 at 50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Parameters
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-5.0 min: 30% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 30% B
-
6.1-8.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 633.5 → Product ion (Q3) m/z 317.3
-
Internal Standard (Testosterone-d3): Precursor ion (Q1) m/z 292.2 → Product ion (Q3) m/z 112.1
-
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
IonSpray Voltage: 5500 V.
-
Temperature: 550°C.
Visualizations
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Caption: Logical flow of an inter-laboratory validation process.
References
Mebolazine's Anabolic Superiority: A Comparative Analysis in a Castrated Rat Model
For Immediate Release
A comprehensive review of preclinical data validates the potent and highly selective anabolic effects of Mebolazine, particularly when examined through its active metabolite, methasterone, in the established castrated rat model. This guide provides a comparative analysis of this compound's anabolic and androgenic properties against other well-known anabolic-androgenic steroids (AAS), offering researchers, scientists, and drug development professionals a clear, data-driven perspective on its therapeutic potential.
This compound, a dimeric prodrug, is readily converted to two molecules of methasterone upon administration. It is the anabolic activity of methasterone that underpins the therapeutic effects of this compound.[1][2] The established benchmark for assessing the anabolic and androgenic properties of these compounds is the Hershberger assay, performed in a castrated rat model. This assay measures the change in weight of the levator ani muscle as a primary indicator of anabolic (myotrophic) activity, and the change in weight of the seminal vesicles and ventral prostate as a measure of androgenic activity.[3][4][5]
Comparative Anabolic and Androgenic Activity
Data from various studies utilizing the Hershberger assay have been compiled to provide a comparative overview of this compound (as methasterone) and other commonly used anabolic steroids. The anabolic-to-androgenic ratio (A:A ratio) is a key metric for evaluating the selectivity of these compounds, with a higher ratio indicating a more favorable anabolic profile with reduced androgenic side effects.
As the data indicates, this compound, through its active form methasterone, demonstrates a significantly higher anabolic-to-androgenic ratio compared to testosterone and methyltestosterone. Foundational research has established that methasterone exhibits approximately 400% of the anabolic activity and only 20% of the androgenic activity of methyltestosterone when administered orally, leading to a highly favorable A:A ratio of 20. This suggests a potent muscle-building capacity with a substantially lower propensity for androgenic side effects such as prostate enlargement and virilization.
| Compound | Anabolic Activity (Relative to Methyltestosterone) | Androgenic Activity (Relative to Methyltestosterone) | Anabolic:Androgenic Ratio |
| This compound (as Methasterone) | 400% | 20% | 20 |
| Methyltestosterone | 100% | 100% | 1 |
| Testosterone | 100% | 100% | 1 |
| Nandrolone Decanoate | - | - | ~11:1 |
| Stanozolol | - | - | 30:1 |
| Oxymetholone | - | - | 2:1 - 9:1 |
Note: Data for comparator steroids is presented as reported anabolic-to-androgenic ratios from various sources. Direct percentage comparisons to methyltestosterone were not available for all compounds in the reviewed literature.
Experimental Protocols
The Hershberger Assay in a Castrated Rat Model
The validation of this compound's anabolic effects relies on the standardized Hershberger assay. The fundamental protocol is as follows:
-
Animal Model: Immature male rats are surgically castrated to eliminate endogenous androgen production. This increases the sensitivity of the target tissues to exogenous androgens.
-
Acclimatization: A post-castration recovery period of at least seven days is allowed for the animals to acclimatize and for endogenous hormone levels to decline.
-
Dosing: The test compound (e.g., this compound) and comparator steroids are administered, typically daily for 10 consecutive days. Administration can be oral or via subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are included for comparison.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed.
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the castrated control group to determine the anabolic and androgenic effects.
Mandatory Visualizations
Experimental Workflow of the Hershberger Assay
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
